molecular formula C15H17NO6 B038060 8-Hydroxyquinoline-beta-D-galactopyranoside CAS No. 113079-84-8

8-Hydroxyquinoline-beta-D-galactopyranoside

Cat. No. B038060
CAS RN: 113079-84-8
M. Wt: 307.3 g/mol
InChI Key: BWMXDESAZVPVGR-BGNCJLHMSA-N
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Description

Synthesis Analysis

The synthesis of 8-hydroxyquinoline glycoconjugates, including 8-hydroxyquinoline-beta-D-galactopyranoside, involves simple and effective methods. These methods often use O-glycosidic bonds or a 1,2,3-triazole linker in their structure (Krawczyk et al., 2019).

Molecular Structure Analysis

8-Hydroxyquinoline derivatives and their metal complexes are structurally diverse and have been the subject of various studies. The inclusion of the sugar unit and the type of attached sugar significantly influence their molecular structure and activity (Oliveri et al., 2015).

Chemical Reactions and Properties

The glycoconjugation strategy used in synthesizing this compound influences both the activity and bioavailability of 8-HQ derivatives. Their chemical reactions are often characterized by their ability to inhibit specific enzymes or their interaction with metal ions (Krawczyk et al., 2019).

Physical Properties Analysis

The physical properties of this compound derivatives, such as solubility and crystallinity, are influenced by the structure of the sugar moiety and the presence of protecting groups. These properties are crucial in determining the compound's suitability for various applications.

Chemical Properties Analysis

This compound and its derivatives exhibit a range of chemical properties, including antibacterial and antifungal activities. These properties are largely determined by the structural modifications of the 8-hydroxyquinoline moiety and the type of sugar attached (Rbaa et al., 2019).

Scientific Research Applications

Synthesis and Biological Activity

8-Hydroxyquinoline derivatives exhibit a broad spectrum of biological activities, and their glycoconjugates, like 8-Hydroxyquinoline-beta-D-galactopyranoside, are particularly noted for improved pharmacokinetic properties. These compounds, through glycoconjugation, demonstrate enhanced bioavailability and activity. Their biological activities range from inhibiting β-1,4-Galactosyltransferase, a key enzyme involved in the synthesis of glycoproteins and glycolipids, to inhibiting cancer cell proliferation. The effectiveness of these compounds is influenced by the type of sugar attached, the presence of protective groups in the sugar moiety, and the presence of a linker between the sugar and quinolone aglycone. Such compounds hold significant potential in cancer therapy and other therapeutic areas (Krawczyk et al., 2019).

Antiproliferative and Antibacterial Properties

The antiproliferative activity of this compound and similar compounds is significant, especially when they form complexes with copper(II) ions. These complexes have shown promising activity against specific tumor cells. The antiproliferative activity of these compounds can be further influenced by the presence of β-galactosidase, making them suitable for targeted cancer therapy applications like antibody-directed enzyme prodrug therapy (Oliveri et al., 2015). Moreover, novel pyranoquinoline derivatives based on 8-Hydroxyquinoline have been synthesized and shown remarkable inhibitory effects against a range of bacterial strains, demonstrating their potential as antibacterial agents (Rbaa et al., 2019).

Metal Chelation and Sensor Applications

8-Hydroxyquinoline and its derivatives are well-known for their ability to chelate metal ions. This property is crucial in various applications, including the development of supramolecular sensors and emitting devices. The metal chelation properties of 8-Hydroxyquinoline derivatives make them potent drug candidates for treating various diseases due to their ability to modulate metal ion concentrations in biological systems (Albrecht et al., 2008).

Mechanism of Action

Target of Action

The primary target of 8-Hydroxyquinoline-β-D-galactopyranoside is the enzyme β-D-galactosidase . This enzyme plays a crucial role in the hydrolysis of β-galactosides into monosaccharides.

Mode of Action

8-Hydroxyquinoline-β-D-galactopyranoside acts as a chromogenic substrate for β-D-galactosidase . When the enzyme acts on this compound, it cleaves the β-D-galactopyranoside moiety, leading to the release of 8-Hydroxyquinoline .

Result of Action

The interaction of 8-Hydroxyquinoline-β-D-galactopyranoside with β-D-galactosidase results in the formation of a brown precipitate . This color change provides a visual indication of the enzyme’s activity, making the compound useful in biochemical assays.

Action Environment

The action of 8-Hydroxyquinoline-β-D-galactopyranoside can be influenced by various environmental factors. For instance, the compound is recommended to be stored at −20°C , suggesting that temperature could affect its stability. Moreover, the pH and ionic strength of the solution could potentially influence the enzyme-substrate interaction and thus the efficacy of the compound as a chromogenic substrate.

properties

IUPAC Name

(2R,3R,4S,5R,6S)-2-(hydroxymethyl)-6-quinolin-8-yloxyoxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO6/c17-7-10-12(18)13(19)14(20)15(22-10)21-9-5-1-3-8-4-2-6-16-11(8)9/h1-6,10,12-15,17-20H,7H2/t10-,12+,13+,14-,15-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWMXDESAZVPVGR-BGNCJLHMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)OC3C(C(C(C(O3)CO)O)O)O)N=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC2=C(C(=C1)O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)O)N=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30432254
Record name 8-Hydroxyquinoline-beta-D-galactopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30432254
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

307.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

113079-84-8
Record name 8-Quinolinyl β-D-galactopyranoside
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=113079-84-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 8-Hydroxyquinoline-beta-D-galactopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30432254
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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